molecular formula C15H17NO B3172228 2-(4-Ethylphenoxy)-4-methylaniline CAS No. 946716-60-5

2-(4-Ethylphenoxy)-4-methylaniline

Cat. No.: B3172228
CAS No.: 946716-60-5
M. Wt: 227.3 g/mol
InChI Key: WEOUBHBLHGLBPD-UHFFFAOYSA-N
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Description

Significance of Phenoxy-Substituted Anilines in Contemporary Organic Chemistry

Phenoxy-substituted anilines, a subset of the broader diaryl ether-amine class, are recognized as "privileged scaffolds" in medicinal and agrochemical discovery. acs.orgnih.gov Their structure is a recurring feature in a multitude of synthetic compounds and natural products, prized for its physicochemical properties that can enhance lipid solubility and metabolic stability. nih.govresearchgate.net This makes them fundamental components in the development of agents targeting a wide range of biological pathways, with applications including anticancer, anti-inflammatory, antiviral, and antibacterial therapies. nih.govresearchgate.net

The utility of these compounds extends beyond pharmaceuticals into materials science, where they serve as building blocks for conducting polymers and components in organic light-emitting diodes (OLEDs). researchgate.net The specific arrangement of the phenoxy and aniline (B41778) groups allows for fine-tuning of electronic properties, which is crucial for these advanced applications. Furthermore, the aniline moiety provides a reactive handle for further chemical modifications, such as diazotization, which allows the amine group to be converted into a wide array of other functional groups. wikipedia.org This versatility makes phenoxy-anilines valuable intermediates in fine chemical synthesis. researchgate.netwikipedia.org

Structural Classification and Nomenclature of Diaryl Ether-Amine Frameworks

The compound 2-(4-Ethylphenoxy)-4-methylaniline belongs to the family of diaryl ether-amines. Its nomenclature is derived from IUPAC (International Union of Pure and Applied Chemistry) guidelines:

Aniline : The parent structure is aniline, which is a benzene (B151609) ring substituted with an amino group (-NH₂).

4-methyl : A methyl group (-CH₃) is attached to the fourth carbon of the aniline ring, relative to the amino group.

2-(4-Ethylphenoxy) : A phenoxy group (a phenyl ring attached via an oxygen atom, -O-C₆H₅) is bonded to the second carbon of the aniline ring. This phenoxy group is itself substituted with an ethyl group (-CH₂CH₃) at its fourth position.

This systematic naming precisely describes the connectivity of the atoms. The core of this class of compounds is the diaryl ether linkage (Ar-O-Ar'), where one aryl group is a substituted aniline. Variations in this structure can include different substituents on either aromatic ring, as well as different isomers based on the attachment points of the ether linkage and other groups. nih.govnih.gov For instance, the position of the phenoxy group on the aniline ring can be ortho (2-position), meta (3-position), or para (4-position), each leading to distinct chemical and physical properties.

Interactive Data Table of Related Phenoxy-Aniline Structures

Compound NameMolecular FormulaPosition of Phenoxy GroupOther Substituents
2-Phenoxyaniline (B124666)C₁₂H₁₁NOorthoNone
4-PhenoxyanilineC₁₂H₁₁NOparaNone
4-[3-(Trifluoromethyl)phenoxy]anilineC₁₃H₁₀F₃NOpara3-(Trifluoromethyl) on phenoxy ring
4-(Phenoxymethyl)anilineC₁₃H₁₃NOpara (via methylene (B1212753) bridge)None
4-[4-(4-aminophenoxy)phenoxy]anilineC₁₈H₁₆N₂O₂para4-(4-aminophenoxy) on phenoxy ring

Historical Context and Evolution of Research in Related Chemical Space

The history of aryl ether-aniline systems is intrinsically linked to the development of methods for forming diaryl ether and C-N bonds.

The discovery of aniline itself is credited to Otto Unverdorben in 1826, who first produced it from the distillation of indigo. researchgate.net The elucidation of its structure and subsequent exploration of its reactivity by chemists like A.W. von Hofmann laid the groundwork for synthetic dye chemistry. researchgate.net

The synthesis of the diaryl ether bond was historically challenging. The classical method, the Ullmann condensation (or Ullmann-type reaction), was developed in the early 20th century. organic-chemistry.orgnih.gov This reaction typically required harsh conditions, such as high temperatures and a stoichiometric amount of copper, to couple an aryl halide with a phenol (B47542). nih.gov

A major evolution in this field came with the advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, in the late 20th century. researchgate.netacs.org These methods provided milder and more efficient routes to form C-N bonds. researchgate.netnih.gov Concurrently, advancements in palladium and copper catalysis also revolutionized the synthesis of the C-O ether bond, allowing for the coupling of a wide variety of aryl halides and phenols under much gentler conditions. organic-chemistry.orgorganic-chemistry.org These modern catalytic systems are often more tolerant of other functional groups, enabling the synthesis of complex and highly substituted diaryl ether-amines that were previously inaccessible. organic-chemistry.orgnih.gov This has dramatically accelerated research in areas that rely on these scaffolds, from medicinal chemistry to materials science. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylphenoxy)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-3-12-5-7-13(8-6-12)17-15-10-11(2)4-9-14(15)16/h4-10H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOUBHBLHGLBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Ethylphenoxy 4 Methylaniline and Analogous Structures

Strategies for Carbon-Oxygen Bond Formation in Aryl Ethers

The formation of the diaryl ether bond is a critical step in the synthesis of 2-(4-Ethylphenoxy)-4-methylaniline. This can be achieved by reacting a phenol (B47542) derivative, such as 4-ethylphenol (B45693), with a suitably functionalized aromatic ring. The primary approaches for this transformation are nucleophilic aromatic substitution and transition metal-catalyzed reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a classical method for forming C-O bonds. fishersci.co.uk The mechanism involves the addition of a nucleophile (in this case, a phenoxide) to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. fishersci.co.uknih.gov

For this pathway to be effective, the aromatic ring undergoing substitution must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. fishersci.co.uknih.govarkat-usa.org In the context of synthesizing the precursor to this compound, a potential starting material would be a 2-halo-1-nitro-4-methylbenzene. The nitro group acts as a powerful EWG, facilitating the displacement of the halide by 4-ethylphenoxide.

While effective, the SNAr approach has limitations. It requires specific substitution patterns on the aryl halide, and reactions can necessitate harsh conditions. arkat-usa.org Modern variations, however, have expanded the scope. For instance, microwave-assisted, catalyst-free coupling of phenols with electron-deficient aryl halides in solvents like DMSO can lead to high yields in minutes. organic-chemistry.org

Transition Metal-Catalyzed Etherification Approaches

Transition metal catalysis has largely superseded SNAr for the synthesis of diaryl ethers due to its broader substrate scope and milder reaction conditions. arkat-usa.orgwikipedia.org Copper- and palladium-catalyzed reactions are the most prominent.

The Ullmann Condensation , first reported in 1904, is a copper-promoted reaction between an aryl halide and a phenol. organic-chemistry.orgwikipedia.org Traditional Ullmann reactions required stoichiometric copper and high temperatures (often over 200°C) in polar aprotic solvents. wikipedia.org Modern advancements have led to the development of catalytic systems that operate under significantly milder conditions. The use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), N,N-dimethylglycine, or various phosphines can greatly accelerate the reaction. organic-chemistry.orgnih.gov Soluble copper(I) catalysts, like bromo(triphenylphosphine)copper(I), have also proven effective. researchgate.net These improved methods tolerate a wider range of functional groups and can be applied to electron-rich aryl halides, which are typically unreactive in SNAr. nih.govacs.org

Table 1: Comparison of Conditions for Ullmann-type Diaryl Ether Synthesis
Catalyst/PromoterBaseSolventTemperatureKey FeatureReference
CuCl/TMHDCs₂CO₃NMPModerateAccelerates reaction for difficult substrates. nih.gov
Cu₂O/LigandCs₂CO₃Acetonitrile (B52724)MildEffective for sterically hindered partners. organic-chemistry.orgacs.org
CuI/N,N-dimethylglycine--90°CAllows use of aryl bromides and iodides. organic-chemistry.org
Cu(PPh₃)₃BrCs₂CO₃NMP-Air-stable, soluble catalyst. researchgate.net

Palladium-catalyzed etherification , often considered a variation of the Buchwald-Hartwig amination, provides another powerful route to diaryl ethers. wikipedia.orgorganic-chemistry.org These reactions can also be performed under conditions similar to their C-N coupling counterparts, using a palladium source and a suitable phosphine (B1218219) ligand. wikipedia.org Decarbonylative etherification, where an aromatic ester is coupled with a phenol using a palladium or nickel catalyst, represents a more recent innovation in this area. acs.org

Amination Strategies for Substituted Aryl Rings

The introduction of the amine functionality is the second key transformation. This can be accomplished either by reducing a precursor group, typically a nitro group, already present on the diaryl ether intermediate, or by directly forming a C-N bond on a pre-existing aryl ring.

Reduction of Nitroaromatic Precursors

The reduction of a nitro group is one of the most common and reliable methods for preparing aromatic amines. acs.org This strategy is highly relevant for the synthesis of this compound, where a diaryl ether like 2-(4-ethylphenoxy)-1-nitro-4-methylbenzene would be reduced in the final step. A wide variety of methods exist for this transformation, offering different levels of chemoselectivity and reactivity. rsc.orgwikipedia.org

Common industrial methods include catalytic hydrogenation and metal-based reductions. rsc.orggoogle.com

Catalytic Hydrogenation: This involves treating the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. wikipedia.org Widely used catalysts include Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel. rsc.orgwikipedia.org This method is generally clean and efficient.

Metal Reductions: The use of metals like iron, zinc, or tin in acidic or neutral conditions is a classic and robust method. rsc.orgwikipedia.org Iron powder in the presence of an acid or under ultrasonic irradiation is particularly common due to its low cost and high functional group tolerance. google.comtandfonline.com

Table 2: Selected Reagents for the Reduction of Nitroaromatics to Arylamines
Reagent SystemConditionsAdvantagesReference
H₂ / Raney Nickel or Pd/CCatalyticClean, high yield, industrial scale. rsc.orgwikipedia.org
Iron Powder / Acid (e.g., HCl, Acetic Acid)Stoichiometric, refluxLow cost, widely applicable. rsc.orggoogle.com
Iron Powder / Ultrasound35 kHzHigh tolerance of sensitive functional groups, simple procedure. tandfonline.com
Zinc Powder / Ammonium (B1175870) Chloride-Can selectively produce hydroxylamines or amines. wikipedia.org

Palladium-Catalyzed C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing the direct coupling of an aryl halide or pseudohalide (like a triflate) with an amine. wikipedia.orgwiley.com This palladium-catalyzed reaction has become an indispensable tool in modern organic synthesis due to its remarkable generality and functional group tolerance, often replacing harsher classical methods. wikipedia.orgacs.org

The reaction involves a catalytic cycle with a Pd(0) species. The key steps are the oxidative addition of the aryl halide to the palladium center, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The success of the reaction is highly dependent on the choice of the supporting phosphine ligand. Bulky, electron-rich ligands such as XPhos, SPhos, and BippyPhos have been developed to enhance catalyst activity, allowing for the coupling of a vast range of amines and aryl halides under mild conditions. youtube.comrsc.org

For a molecule like this compound, this method could be used to couple 4-methylaniline with a 2-halo-(4-ethylphenoxy)benzene derivative. However, the more common route involves creating the ether bond first, followed by the reduction of a nitro group. Nevertheless, for analogous structures, particularly in complex molecule synthesis, the Buchwald-Hartwig reaction is a powerful option. acs.orgnih.gov

Meerwein Arylation Reactions and Derivatives

The Meerwein arylation is a radical-based reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a metal salt like copper(II) chloride. wikipedia.orgthermofisher.com The reaction proceeds through the generation of an aryl radical from the diazonium salt, which then adds to the alkene. numberanalytics.com

While the classic Meerwein arylation forms a C-C bond and introduces a halide, the underlying principle of generating an aryl radical from a diazonium salt can be adapted for other transformations. wikipedia.org For instance, the aryl radical intermediate can be trapped by various reagents. wikipedia.org Recent advancements have focused on developing new sources for aryl radicals and improving reaction conditions, including photocatalyzed variants. thieme-connect.comnih.gov Although less direct for synthesizing a primary aniline (B41778) like the target compound, Meerwein-type chemistry represents a valuable tool for the functionalization of alkenes with aryl groups, which can then be further elaborated to include an amino functionality. thieme-connect.com The reaction is particularly useful for creating complex scaffolds that might be difficult to access through other means. nih.gov

Convergent Synthesis Approaches for the this compound Skeleton

The construction of the this compound backbone is most effectively achieved through convergent strategies that unite two pre-functionalized aromatic rings. This typically involves the formation of the diaryl ether bond as the key strategic step.

Sequential Construction of Phenoxy and Aniline Moieties

The sequential construction of the phenoxy and aniline components is the most documented and logical approach to synthesizing this compound. This strategy hinges on the formation of a carbon-oxygen (C-O) bond between a phenol and an aryl halide derivative. The two premier methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

In a typical synthetic plan, 4-ethylphenol would be coupled with a suitably substituted aniline, such as 2-bromo-4-methylaniline (B145976) or 2-iodo-4-methylaniline.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers from a phenol and an aryl halide. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions with high temperatures (often over 200°C) and stoichiometric amounts of copper, modern protocols have been developed using catalytic amounts of copper salts, often in the presence of a ligand to facilitate the reaction under milder conditions. wikipedia.orgnih.gov The reaction involves the copper(I) phenoxide reacting with the aryl halide. wikipedia.org

For the synthesis of this compound, 4-ethylphenol would be deprotonated by a base (e.g., potassium carbonate, cesium carbonate) and then reacted with 2-halo-4-methylaniline in the presence of a copper catalyst like copper(I) iodide (CuI).

Table 1: Representative Conditions for Ullmann Diaryl Ether Synthesis
Aryl Halide SubstratePhenol SubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl IodideSubstituted PhenolCuI / L-prolineK₂CO₃DMSO90Good to Excellent nih.gov
Aryl BromideSubstituted PhenolCuI / TMEDACs₂CO₃Toluene110Moderate to Good nih.gov
Aryl HalidePhenolCopper FluorapatiteKOHDMSO120-140Good to Excellent rsc.org

Buchwald-Hartwig C-O Coupling: A more modern and often milder alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig C-O coupling. organic-chemistry.org This reaction has gained widespread use due to its high functional group tolerance, broad substrate scope, and generally high yields under relatively mild conditions. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether. youtube.com The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. youtube.com

The synthesis of the target molecule via this method would involve reacting 4-ethylphenol with 2-halo-4-methylaniline using a palladium source, such as Pd(OAc)₂, and a specialized phosphine ligand.

Table 2: Representative Conditions for Buchwald-Hartwig Diaryl Ether Synthesis
Aryl Halide SubstratePhenol SubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl Bromide/ChlorideSubstituted PhenolPd₂(dba)₃ / XPhosCs₂CO₃Toluene80-110High organic-chemistry.orgyoutube.com
Aryl BromidePhenolPd(OAc)₂ / BINAPK₃PO₄Dioxane100Good wikipedia.org
Aryl IodidePhenolPd(OAc)₂ / DPEPhosNaOt-BuToluene100High organic-chemistry.org

Another related convergent strategy is the copper-promoted coupling of phenols with arylboronic acids, which can proceed at room temperature and tolerates a wide range of functional groups. organic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer an efficient route to complex molecules. nih.gov While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could potentially be applied.

For instance, anilines are common building blocks in MCRs. The Hantzsch dihydropyridine (B1217469) synthesis, for example, can be modified to use anilines as the nitrogen source to produce N-aryl-dihydropyridines. mdpi.com A hypothetical MCR for a related structure might involve the reaction of a β-dicarbonyl compound, an aldehyde, and an aniline derivative in a one-pot procedure. However, the direct assembly of the 2-phenoxyaniline (B124666) core via an MCR is not a well-established strategy and would require significant methodological development.

Stereoselective Synthesis of Chiral Analogs (if applicable)

The structure of this compound is achiral. However, the introduction of sufficient steric bulk at the positions ortho to the ether linkage can restrict rotation around the C-O aryl-aryl bond, leading to a form of axial chirality known as atropisomerism. If the rotational barrier is high enough to allow for the isolation of individual enantiomers at room temperature, the molecule is considered to possess atropisomers.

While the substitution pattern of this compound itself is unlikely to result in stable atropisomers, analogs with bulkier substituents (e.g., tert-butyl instead of methyl or ethyl groups) could potentially exhibit this phenomenon.

The stereoselective synthesis of such chiral analogs has not been specifically described, but general methods for asymmetric synthesis could be adapted. For example, asymmetric Ullmann-type couplings have been achieved using chiral ligands to induce enantioselectivity in the formation of axially chiral biaryl compounds. wikipedia.org Similarly, the development of chiral phosphine ligands for palladium-catalyzed cross-coupling reactions could potentially control the stereochemical outcome in an asymmetric Buchwald-Hartwig C-O coupling. The synthesis would need to be carefully designed to favor the formation of one atropisomer over the other. youtube.com

Chemical Reactivity and Derivatization of 2 4 Ethylphenoxy 4 Methylaniline

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group makes it a prime target for reactions with various electrophiles. These transformations are fundamental for building more complex molecular architectures.

The primary amine of 2-(4-Ethylphenoxy)-4-methylaniline can be readily acylated to form the corresponding amides. This reaction typically involves treating the aniline (B41778) with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. nih.gov The resulting amide is significantly less basic and less nucleophilic than the starting amine. This transformation is also commonly used as a protecting strategy for the amine group to moderate its reactivity, particularly during subsequent electrophilic aromatic substitution reactions. scranton.edu The reaction of an amine with a carboxylic acid to form an amide, often facilitated by a coupling agent or high temperatures, is also a viable method. nih.govresearchgate.net

Table 1: Representative Acylation Reactions

Reactant 1 Acylating Agent Conditions Expected Product
This compound Acetyl chloride Pyridine, Room Temp. N-(2-(4-Ethylphenoxy)-4-methylphenyl)acetamide
This compound Benzoyl chloride aq. NaOH (Schotten-Baumann) N-(2-(4-Ethylphenoxy)-4-methylphenyl)benzamide
This compound Acetic anhydride Gentle heating N-(2-(4-Ethylphenoxy)-4-methylphenyl)acetamide
This compound Phenylacetic acid TiCl₄, Pyridine, 85 °C nih.gov N-(2-(4-Ethylphenoxy)-4-methylphenyl)-2-phenylacetamide

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.orggoogle.com The process converts the amino group into a highly versatile diazonium salt intermediate (2-(4-Ethylphenoxy)-4-methylbenzenediazonium salt).

Diazonium salts are valuable synthetic intermediates that can be transformed into a wide variety of functional groups through reactions such as:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt. organic-chemistry.org

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄). organic-chemistry.org

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid.

Replacement by Iodine: Reaction with potassium iodide (KI). organic-chemistry.org

Replacement by Hydroxyl: Heating the diazonium salt in an aqueous acidic solution.

Azo Coupling: Reaction with an activated aromatic compound (like a phenol (B47542) or another aniline) to form brightly colored azo compounds. The diazonium salt acts as an electrophile in this electrophilic aromatic substitution reaction. researchgate.netresearchgate.net

The primary amine group readily condenses with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.compsu.edu The reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. youtube.com This transformation is typically catalyzed by a small amount of acid and is reversible. masterorganicchemistry.comlibretexts.org To drive the reaction to completion, water is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com The steric hindrance caused by the ortho-phenoxy group on the aniline may influence the rate of condensation, particularly with bulky ketones. researchgate.net

Table 2: Representative Imine Formation Reactions

Reactant 1 Carbonyl Compound Conditions Expected Product (Schiff Base)
This compound Benzaldehyde Ethanol, cat. H⁺, reflux youtube.com (E)-N-benzylidene-2-(4-ethylphenoxy)-4-methylaniline
This compound Acetone Toluene, Dean-Stark, cat. H⁺ N-(propan-2-ylidene)-2-(4-ethylphenoxy)-4-methylaniline
This compound 4-Hydroxybenzaldehyde Methanol (B129727), 50°C ijcm.ir 4-(((2-(4-ethylphenoxy)-4-methylphenyl)imino)methyl)phenol
This compound Cyclohexanone Si(OEt)₄ (dehydrating agent) masterorganicchemistry.com N-cyclohexylidene-2-(4-ethylphenoxy)-4-methylaniline

Thiourea (B124793) derivatives can be synthesized from this compound through several methods. A common approach is the reaction of the amine with an appropriate isothiocyanate (R-N=C=S). For instance, reacting the aniline with phenyl isothiocyanate would yield N-(2-(4-Ethylphenoxy)-4-methylphenyl)-N'-phenylthiourea. Alternatively, thioureas can be prepared by reacting the amine with carbon disulfide, although this method can sometimes be more suitable for aliphatic amines. organic-chemistry.org The synthesis of novel thiourea derivatives is an active area of research due to their diverse applications. nih.govuobaghdad.edu.iq

Reactions Involving the Aromatic Rings

Both aromatic rings in this compound are activated towards electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.melibretexts.org The position of substitution is directed by the existing groups on the rings.

On the Aniline Ring:

The aniline ring contains three substituents that influence the regioselectivity of EAS:

Amino group (-NH₂): A very strong activating, ortho-, para-directing group.

Methyl group (-CH₃): A moderately activating, ortho-, para-directing group.

Phenoxy group (-OAr): An activating, ortho-, para-directing group.

The positions ortho to the powerful amino activator are at C3 and C5. The para position is blocked by the methyl group. The directing effects of the amine, methyl, and phenoxy groups are synergistic, strongly activating the ring. Substitution is most likely to occur at the C5 position, which is para to the phenoxy group and ortho to the amine. The C3 position, being ortho to both the amine and methyl groups, is also electronically favored, but substitution here may be sterically hindered by the bulky ortho-phenoxy group.

It is important to note that under strongly acidic conditions (e.g., nitration with H₂SO₄/HNO₃ or sulfonation), the amine group is protonated to form the ammonium (B1175870) ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. To achieve ortho/para substitution under such conditions, the amine is typically protected first, for example, by converting it to an amide (see section 3.1.1). The resulting amide group is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled reactions. scranton.edu

On the Phenoxy Ring:

The phenoxy ring has two substituents:

Ether linkage (-O-Ar): An activating, ortho-, para-directing group.

Ethyl group (-CH₂CH₃): An activating, ortho-, para-directing group.

The para position relative to the ether linkage is occupied by the ethyl group. Therefore, electrophilic attack will be directed to the positions ortho to the ether linkage (C2' and C6'). These positions are electronically activated and sterically accessible.

Table 3: Potential Products of Electrophilic Aromatic Substitution

Reaction Type Reagents Primary Target Ring Expected Major Product(s)
Bromination Br₂, FeBr₃ Aniline Ring (amine protected as amide) N-(5-Bromo-2-(4-ethylphenoxy)-4-methylphenyl)acetamide
Acylation (Friedel-Crafts) CH₃COCl, AlCl₃ Phenoxy Ring 2-(4-Ethyl-2-acetylphenoxy)-4-methylaniline
Nitration HNO₃, H₂SO₄ Aniline Ring (amine protected as amide) N-(2-(4-Ethylphenoxy)-4-methyl-5-nitrophenyl)acetamide

Metalation and Cross-Coupling Reactions

The amino group and the aromatic C-H bonds of this compound are amenable to metalation and subsequent cross-coupling reactions, which are powerful tools for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are typically catalyzed by transition metals, most notably palladium and copper.

Buchwald-Hartwig Amination: The primary amine of this compound can participate in palladium-catalyzed Buchwald-Hartwig amination reactions. nih.govacs.org This reaction would involve the coupling of the aniline with aryl halides or triflates to furnish the corresponding N-aryl or N-heteroaryl derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and functional group tolerance. syr.edu Given the steric hindrance around the amino group, bulky electron-rich phosphine ligands are often required to facilitate the catalytic cycle. syr.edu

Ullmann Condensation: An alternative, copper-catalyzed approach for N-arylation is the Ullmann condensation. wikipedia.org This reaction typically requires higher temperatures than its palladium-catalyzed counterpart but can be effective for coupling with activated aryl halides. wikipedia.org Modern protocols often utilize soluble copper catalysts with ligands like phenanthroline to improve reaction efficiency under milder conditions. wikipedia.org

Directed Ortho-Metalation and C-H Functionalization: The ether oxygen and the amino group can direct metalation to the ortho positions of the aromatic rings. Subsequent reaction with various electrophiles can introduce new functional groups. While less common for this specific substitution pattern, palladium-catalyzed C-H activation/arylation could potentially be used to form C-C bonds directly on the aromatic backbone, offering a step-economical route to more complex structures.

The table below summarizes plausible conditions for cross-coupling reactions involving this compound, based on established methodologies for similar substrates.

Reaction TypeCatalyst SystemTypical SubstratesSolventBaseTemperature (°C)
Buchwald-Hartwig AminationPd(OAc)₂, X-PhosAryl bromides, iodides, triflatesToluene, DioxaneNaOtBu, K₃PO₄80-120
Ullmann N-ArylationCuI, PhenanthrolineActivated aryl iodides, bromidesDMF, NMPK₂CO₃, Cs₂CO₃120-180
Suzuki-Miyaura CouplingPd(PPh₃)₄, PdCl₂(dppf)Arylboronic acidsToluene/H₂O, DioxaneNa₂CO₃, K₂CO₃80-110

This table presents generalized conditions and specific optimization would be required for this compound.

Derivatization for Advanced Chemical Intermediates and Functional Materials

The structural framework of this compound makes it an attractive precursor for the synthesis of advanced chemical intermediates and functional materials, particularly polymers.

Monomer for Polymer Synthesis: The aniline functionality allows this compound to act as a monomer in polymerization reactions. Oxidative polymerization, a common method for synthesizing polyanilines, could yield novel polymers with tailored properties. nih.govrsc.org The presence of the bulky and somewhat flexible 4-ethylphenoxy group would likely influence the polymer's morphology, solubility, and electronic characteristics. rsc.org Such polymers could find applications as organic conductors, sensor materials, or corrosion inhibitors. nih.govresearchgate.net

Building Block for Functional Dyes and Materials: Derivatization of the amino group, for instance, through acylation to form amides or reaction with sulfonyl chlorides to produce sulfonamides, can generate a wide array of intermediates. These intermediates can be further functionalized to create dyes, liquid crystals, or components of organic light-emitting diodes (OLEDs). The extended π-system of the diaryl ether backbone, when appropriately modified, can be engineered to achieve desired photophysical or electronic properties.

The following table outlines potential derivatization pathways and the resulting classes of compounds with their prospective applications.

Derivative ClassSynthetic RoutePotential Applications
N-Aryl-2-(4-ethylphenoxy)-4-methylanilinesBuchwald-Hartwig or Ullmann CouplingPrecursors for pharmaceuticals, organic electronics
PolyanilinesOxidative PolymerizationConductive polymers, sensors, anti-corrosion coatings nih.govresearchgate.net
Amides/SulfonamidesAcylation/Sulfonylation of the amineIntermediates for fine chemicals, materials science
Azo DyesDiazotization followed by couplingColorants, functional dyes

The synthesis of these derivatives would leverage the fundamental reactivity of the aniline and diaryl ether motifs, opening avenues to new materials with potentially unique and valuable properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2-(4-Ethylphenoxy)-4-methylaniline is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Aromatic Protons: The protons on the two aromatic rings will appear in the downfield region, typically between 6.5 and 7.5 ppm. The specific chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the ethyl, phenoxy, and amino groups.

Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons is anticipated, the chemical shift of which can vary depending on the solvent and concentration.

Ethyl Group Protons (-CH₂CH₃): The ethyl group will show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the ranges of 2.5-2.8 ppm and 1.1-1.3 ppm, respectively.

Methyl Group Proton (-CH₃): The methyl group attached to the aniline (B41778) ring is expected to appear as a singlet around 2.2-2.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons: The aromatic carbons will resonate in the range of 110-160 ppm. The carbons attached to the oxygen and nitrogen atoms (C-O and C-N) will be shifted further downfield due to the electronegativity of these atoms.

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon will appear around 28-30 ppm, and the methyl carbon will be observed at approximately 15-17 ppm.

Methyl Group Carbon (-CH₃): The carbon of the methyl group on the aniline ring is expected to resonate around 20-22 ppm.

A summary of anticipated chemical shifts is provided in the table below.

Proton (¹H) Anticipated Chemical Shift (ppm) Carbon (¹³C) Anticipated Chemical Shift (ppm)
Aromatic-H6.5 - 7.5Aromatic-C110 - 160
-NH₂VariableC-ODownfield Aromatic
-CH₂- (Ethyl)2.5 - 2.8C-NDownfield Aromatic
-CH₃ (Ethyl)1.1 - 1.3-CH₂- (Ethyl)28 - 30
-CH₃ (Aniline)2.2 - 2.4-CH₃ (Ethyl)15 - 17
-CH₃ (Aniline)20 - 22

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the quartet and triplet of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the phenoxy and aniline rings through the ether linkage.

Due to the absence of experimental data, a detailed analysis of 2D NMR correlations cannot be provided at this time.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Functional Group Anticipated Wavenumber (cm⁻¹) Vibration Type
N-H3300 - 3500Symmetric & Asymmetric Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 3000Stretch
C=C (Aromatic)1500 - 1600Stretch
C-N1250 - 1350Stretch
C-O-C (Ether)1000 - 1300Asymmetric & Symmetric Stretch

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. Specific bands for the C-C stretching of the aromatic rings and the various C-H bending modes would be expected. However, without experimental data, a detailed analysis is not possible.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₇NO), the expected molecular ion peak [M]⁺ would be at m/z 227.13. The fragmentation pattern would likely involve the cleavage of the ether bond and the loss of the ethyl group, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of an unambiguous elemental composition.

For this compound (C₁₅H₁₇NO), the theoretical exact mass can be calculated. This value would then be compared against the experimentally determined mass from an HRMS instrument. A close correlation between the theoretical and measured mass would confirm the elemental composition of the molecule. However, specific HRMS data for this compound is not currently available.

Ionization Techniques (e.g., Electrospray Ionization (ESI-MS))

The method of ionization is crucial for getting the analyte into the gas phase as an ion so it can be analyzed by the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique, meaning it causes minimal fragmentation of the analyte molecule. This is particularly useful for determining the molecular weight of the intact molecule.

In ESI-MS, the analyte is dissolved in a solvent and sprayed through a high-voltage capillary, creating an aerosol of charged droplets. For a compound like this compound, which contains a basic aniline functional group, analysis in positive ion mode ([M+H]⁺) would be expected to be highly effective. The basic nitrogen atom would readily accept a proton. While ESI is a soft technique, some in-source fragmentation can be induced, which could provide initial structural clues. Detailed fragmentation studies are typically conducted using tandem mass spectrometry (MS/MS).

Hyphenated Techniques (e.g., LC-MS, UHPLC-IMS-Q-TOF-MS)

To analyze complex mixtures or to ensure the purity of a sample before mass analysis, mass spectrometers are often coupled with chromatographic separation techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates compounds in a liquid mixture before they enter the mass spectrometer. For this compound, a reversed-phase liquid chromatography method, likely using a C18 column with a mobile phase of water and acetonitrile (B52724) containing a small amount of acid like formic acid, would be appropriate. This would separate the target compound from any impurities or by-products from its synthesis before it is detected by the mass spectrometer.

Ultra-High-Performance Liquid Chromatography-Ion Mobility Spectrometry-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-IMS-Q-TOF-MS) represents a more advanced, multi-dimensional analytical approach.

UHPLC offers faster analysis times and higher resolution separations compared to conventional LC.

Ion Mobility Spectrometry (IMS) adds another layer of separation. After ionization, ions are passed through a gas-filled drift tube. Their travel time depends on their size, shape, and charge, allowing for the separation of isomers that may not be distinguishable by mass alone.

Q-TOF Mass Spectrometry combines a quadrupole mass filter with a time-of-flight mass analyzer, enabling high-resolution and accurate mass measurements for both the parent ion and its fragment ions, which is invaluable for definitive structural elucidation.

The application of UHPLC-IMS-Q-TOF-MS would provide the retention time, collision cross-section (from IMS), accurate mass, and fragmentation data for this compound, offering an exceptionally high degree of confidence in its identification and characterization. Regrettably, no specific studies utilizing these techniques for this compound have been identified.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis on this compound, a high-quality single crystal of the compound would be required. The crystal would be mounted in an X-ray diffractometer, and the diffraction data would be collected. Analysis of this data would yield the exact spatial coordinates of each atom. While a search was conducted for the crystal structure of this compound, no corresponding entry was found in publicly accessible crystallographic databases.

Computational and Theoretical Investigations

Molecular Modeling and Simulation

Prediction of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis):This analysis helps in understanding how molecules interact with each other in a crystal lattice, which influences physical properties like melting point and solubility. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.nih.govnih.govresearchgate.net

While general methodologies for these types of investigations are well-established and have been applied to related compounds such as substituted anilines and diphenyl ethers, the specific data for 2-(4-Ethylphenoxy)-4-methylaniline is absent from the current body of scientific literature. researchgate.netnih.govnih.gov For instance, studies on other molecules demonstrate how DFT can be used to understand electronic structure and how Hirshfeld surface analysis can elucidate crystal packing. researchgate.netacs.org However, without direct studies on this compound, any attempt to present such data would be speculative and would not meet the required standards of scientific accuracy and authority.

Therefore, until research focusing specifically on the computational and theoretical properties of this compound is conducted and published, a detailed article on this subject cannot be compiled.

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology aimed at correlating the structural or physicochemical properties of a compound with a specific macroscopic property of interest. This is achieved by developing mathematical models that can predict the properties of new, untested compounds based on their molecular structure alone. For this compound, QSPR studies are instrumental in forecasting its non-biological attributes relevant to material science.

The foundation of any QSPR model lies in the selection and calculation of theoretical descriptors. These numerical values are derived from the molecular structure and are designed to encode different aspects of its topology, geometry, and electronic nature. nih.govmdpi.com For a molecule like this compound, a diverse set of descriptors would be calculated to build a robust predictive model. These descriptors are typically categorized as follows:

Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, count of atoms of different types, number of bonds, etc.

Topological Descriptors (2D): These descriptors reflect the connectivity of atoms within the molecule, abstracting the structure into a two-dimensional graph. Examples include connectivity indices (e.g., Randić index), shape indices (e.g., Kappa indices), and counts of different path lengths.

Geometrical Descriptors (3D): These descriptors require the 3D coordinates of the atoms and describe the molecule's size and shape. They include molecular volume, surface area, and principal moments of inertia.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. nih.gov

The selection of appropriate descriptors is a critical step, as it determines the predictive power of the resulting QSPR model. For this compound, a combination of these descriptor types would be necessary to capture the nuances of its structure, including the flexibility of the ether linkage and the electronic effects of the ethyl and methyl substituents.

Table 1: Examples of Theoretical Descriptors for QSPR Studies

Descriptor CategorySpecific Descriptor ExampleInformation Encoded
Constitutional Molecular WeightSize of the molecule
Atom CountElemental composition
Topological Wiener IndexMolecular branching and compactness
Kier & Hall Connectivity IndicesDegree of branching in the molecular skeleton
Geometrical Molecular Surface AreaSurface available for intermolecular interactions
Molecular VolumeSpace occupied by the molecule
Quantum-Chemical HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
Dipole MomentPolarity and charge distribution

Once a set of theoretical descriptors has been established, the next step is to build a mathematical model that links these descriptors to a specific material property. This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques. researchgate.net For this compound, predictive models could be developed for a range of material science properties.

Example Application: Predicting Thermal Stability

A key property for many materials is their thermal stability, often characterized by their decomposition temperature. A hypothetical QSPR model for predicting the decomposition temperature of aniline (B41778) derivatives, including this compound, could be developed.

The process would involve:

Data Collection: Gathering experimental decomposition temperature data for a series of structurally related aniline and diphenyl ether compounds.

Descriptor Calculation: Calculating a wide range of theoretical descriptors for each compound in the dataset.

Model Building: Using statistical software to identify the descriptors that have the strongest correlation with the decomposition temperature and to build a predictive equation. An example of a simplified MLR equation might look like:

Decomposition Temperature = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

where c₀, c₁, c₂ are coefficients determined by the regression analysis.

Model Validation: The predictive power of the model would be rigorously tested using techniques like cross-validation and by predicting the properties of a set of compounds not used in the model-building process. nih.gov

Hypothetical Predictive Model for a Material Property

Let's consider a hypothetical QSPR model for predicting a material property, such as the glass transition temperature (Tg), which is crucial for polymeric materials that could be derived from or incorporate this compound.

Table 2: Hypothetical Data for a QSPR Model of Glass Transition Temperature (Tg)

Compound NameExperimental Tg (°C)Predicted Tg (°C) (from hypothetical QSPR model)
This compound115114.5
Aniline-112-110.8
4-Ethylaniline-6-5.2
Diphenyl ether-27-26.1

Such predictive models are invaluable in material science for screening large virtual libraries of compounds to identify candidates with desired properties, thereby accelerating the discovery and development of new materials. arxiv.org By leveraging QSPR, researchers can prioritize synthetic efforts on the most promising molecules, saving significant time and resources.

Analytical Method Development and Validation for Chemical Analysis

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation and quantification of individual components within a chemical mixture. The choice of technique is dictated by the physicochemical properties of the analyte, such as its volatility, polarity, and molecular weight.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the analysis of a wide array of compounds. For a non-volatile compound like 2-(4-Ethylphenoxy)-4-methylaniline, HPLC would be the chromatographic method of choice.

The development of an HPLC method would involve a systematic optimization of several key parameters to achieve the desired separation and quantification. A reversed-phase approach would likely be the starting point, given the compound's predicted moderate lipophilicity.

Key Developmental Parameters for HPLC Analysis of this compound:

ParameterTypical Starting Conditions for Method DevelopmentRationale
Stationary Phase (Column) C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for retaining moderately non-polar analytes like the target compound through hydrophobic interactions.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol).The ratio of the aqueous and organic components would be adjusted to control the retention time of the analyte. A gradient elution may be necessary to separate impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate that typically provides good separation efficiency without generating excessive backpressure.
Column Temperature 25-40 °CControlling the column temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength Determined by UV-Vis spectral analysis (see section 6.2)The wavelength of maximum absorbance would be selected to ensure the highest sensitivity for the analyte.
Injection Volume 10-20 µLA small injection volume is used to prevent band broadening and maintain the efficiency of the separation.

Method development would proceed by systematically adjusting the mobile phase composition and gradient to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or degradation products.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight and boiling point, its analysis by GC could be feasible, particularly if derivatization is employed to increase its volatility.

Considerations for GC Analysis of this compound:

ParameterConsideration
Column A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would likely be suitable.
Inlet Temperature The inlet temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation.
Oven Temperature Program A temperature program, starting at a lower temperature and ramping up, would be necessary to separate compounds with different boiling points.
Carrier Gas Inert gases such as helium or nitrogen are used as the carrier gas.
Detector A Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. A mass spectrometer (MS) could also be used for definitive identification.

Challenges in GC analysis could include the thermal lability of the compound, potentially leading to degradation in the hot inlet or column.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

Typical TLC System for Monitoring the Synthesis of this compound:

ParameterDescription
Stationary Phase Silica gel 60 F254 plates are commonly used.
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would be used. The ratio would be optimized to achieve good separation between the starting materials, product, and any byproducts.
Visualization The spots on the TLC plate can be visualized under UV light (at 254 nm) due to the aromatic nature of the compound. Staining with a developing agent (e.g., potassium permanganate) could also be used.

By comparing the retention factor (Rf) of the spots on the TLC plate to those of the starting materials and the purified product, a chemist can quickly assess the status of the reaction.

Spectrophotometric Detection Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a technique used to measure the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a valuable tool for the quantitative analysis of compounds that possess chromophores (light-absorbing groups).

The aromatic rings and the aniline (B41778) moiety in this compound are expected to give rise to characteristic UV absorption bands. A UV-Vis spectrum of the compound dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) would be recorded to determine the wavelength of maximum absorbance (λmax). This λmax would then be used as the detection wavelength in HPLC analysis to ensure maximum sensitivity.

Hypothetical UV-Vis Absorbance Data for this compound:

Solventλmax 1 (nm)λmax 2 (nm)
Methanol~240~290

Note: This data is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Method Validation Parameters for Chemical Purity and Content

Once an analytical method has been developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement in many industries and provides confidence in the accuracy and reliability of the analytical data.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

To demonstrate the specificity of an HPLC method for this compound, a series of experiments would be conducted:

Forced Degradation Studies: The compound would be subjected to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products. The developed HPLC method should be able to separate the main peak of this compound from all the degradation product peaks.

Analysis of Placebo and Spiked Samples: If the compound were part of a formulation, a placebo (a mixture of all the formulation components except the active ingredient) would be analyzed to ensure that none of the excipients interfere with the analyte peak. The placebo would also be spiked with the analyte to demonstrate that it can be accurately recovered.

The selectivity of the method is demonstrated by the resolution between the peak for this compound and the peaks of any other components in the sample. A resolution value of greater than 1.5 is generally considered to be indicative of a good separation.

Linearity and Range

Linearity, in the context of analytical chemistry, demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument. The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has been proven to be linear, accurate, and precise.

For the analysis of this compound, a typical approach would involve preparing a series of standard solutions at different concentrations. These standards would then be analyzed, and the instrumental response would be plotted against the known concentrations to generate a calibration curve. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating a strong linear relationship.

Table 1: Illustrative Linearity Data for this compound Analysis

Concentration (µg/mL)Instrument Response (Arbitrary Units)
1.015,234
5.075,890
10.0151,456
25.0378,123
50.0755,987
75.01,132,567
100.01,510,234

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

The range would be established based on the findings from the linearity study, ensuring it covers the expected concentrations of this compound in the samples to be analyzed.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true or accepted value, while precision represents the degree of agreement among a series of measurements of the same homogeneous sample. Both are critical for ensuring the reliability of an analytical method.

Accuracy for the analysis of this compound would typically be assessed by spiking a blank matrix with a known concentration of the compound and calculating the percentage recovery. This should be performed at a minimum of three concentration levels (low, medium, and high) within the established range.

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple replicates of a sample on the same day, under the same operating conditions. Intermediate precision is assessed by repeating the analysis on different days, with different analysts, or using different equipment. The precision is usually expressed as the relative standard deviation (RSD).

Table 2: Representative Accuracy and Precision Data for this compound

Concentration LevelMean Recovery (%)RSD (%) - RepeatabilityRSD (%) - Intermediate Precision
Low99.51.21.8
Medium100.20.81.1
High99.80.91.3

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Several methods can be used to determine the LOD and LOQ, including the signal-to-noise ratio (S/N) and the standard deviation of the response and the slope of the calibration curve. For the S/N method, an LOD is typically established at a ratio of 3:1, while the LOQ is established at a ratio of 10:1.

Table 3: Estimated LOD and LOQ for this compound

ParameterValue (µg/mL)Method
LOD0.1Signal-to-Noise Ratio (3:1)
LOQ0.3Signal-to-Noise Ratio (10:1)

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

To assess the robustness of an analytical method for this compound, parameters such as the pH of the mobile phase, column temperature, and flow rate might be intentionally varied. The effect of these changes on the analytical results would then be evaluated. Ruggedness would be assessed by transferring the method to a different laboratory or having it performed by a different analyst.

Table 4: Factors for Robustness and Ruggedness Testing of this compound Analysis

FactorVariation
Robustness
pH of Mobile Phase± 0.2 units
Column Temperature± 5 °C
Flow Rate± 10%
Ruggedness
AnalystAnalyst 1 vs. Analyst 2
InstrumentInstrument A vs. Instrument B

Note: This table lists potential factors for testing and does not represent actual experimental results.

Structure Property Relationship Spr Studies in Non Biological Contexts

Influence of Molecular Architecture on Photophysical Properties

There is no available research that details the photophysical properties of 2-(4-Ethylphenoxy)-4-methylaniline. Such a study would typically involve measuring its absorption and emission spectra, quantum yield, and fluorescence lifetime. The influence of the ethyl group on the phenoxy ring and the methyl group on the aniline (B41778) ring, in conjunction with the ether linkage, on these properties has not been characterized.

Correlating Structural Features with Material Performance and Stability

The performance and stability of a compound in material applications are critical for its practical use. However, no studies have been published that correlate the structural features of this compound with aspects like thermal stability, photochemical stability, or its performance as a component in polymers, dyes, or other materials.

Examination of Substituent Effects on Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the aniline nitrogen, the aromatic rings, and the ether linkage. The electron-donating effects of the ethyl and methyl groups, and the nature of the ether bond, would theoretically influence its susceptibility to electrophilic substitution, oxidation, and other chemical transformations. However, specific experimental or computational studies detailing its reactivity profile are absent from the scientific record.

Intermolecular Forces and Their Impact on Macroscopic Properties

The way molecules of this compound interact with each other in the solid state would determine its macroscopic properties such as melting point, solubility, and crystal packing. These interactions would likely involve van der Waals forces, π-π stacking between the aromatic rings, and potentially weak hydrogen bonding involving the amine group. Without crystallographic data or computational modeling specific to this compound, any discussion of its intermolecular forces remains conjectural.

Potential Applications of 2 4 Ethylphenoxy 4 Methylaniline and Derivatives Non Pharmaceutical

Intermediates in Fine Chemical Synthesis

As a substituted aniline (B41778), 2-(4-Ethylphenoxy)-4-methylaniline serves as a key precursor in the multi-step synthesis of a variety of organic compounds. The primary amine group is highly reactive and susceptible to numerous chemical transformations, making it a cornerstone for building molecular complexity.

Precursors for Dyes and Pigments

Aniline and its derivatives are foundational to the synthetic dye industry, particularly for the production of azo dyes. wikipedia.org Azo dyes, which contain one or more nitrogen-nitrogen double bonds (azo groups), constitute the largest and most diverse class of commercial colorants. researchgate.net The synthesis is typically a two-step process. mdpi.com First, the primary aromatic amine, such as this compound, undergoes diazotization in an acidic solution (e.g., hydrochloric acid) with sodium nitrite (B80452) at low temperatures (0-5 °C) to form a reactive diazonium salt. researchgate.netresearchgate.net

In the second step, this diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542), naphthol, or another aniline derivative. google.com This electrophilic aromatic substitution reaction, known as azo coupling, forms the stable azo linkage (-N=N-) that defines the chromophore responsible for the dye's color. researchgate.netmdpi.com The specific substituents on both the aniline precursor and the coupling component allow for the precise tuning of the final dye's color, spanning the entire visible spectrum from yellows and oranges to reds, blues, and browns. mdpi.com The ethylphenoxy and methyl groups on the this compound backbone would influence the final properties of a dye, such as its hue, fastness, and solubility in different media.

Building Blocks for Agrochemicals

The molecular subunits present in this compound—namely the diaryl ether and substituted aniline moieties—are prevalent in a range of modern agrochemicals. researchgate.net Diaryl ether and diarylamine structures are recognized as important pharmacophores in the development of new pesticides. For instance, research has shown that compounds containing these motifs can exhibit potent antifungal activity against various phytopathogens. researchgate.net

The aryloxyphenoxypropionate (APP) class of herbicides, which target the acetyl-CoA carboxylase (ACCase) enzyme in grasses, features a diaryl ether linkage as a core structural element. mdpi.com Similarly, the anthranilic diamide (B1670390) class of insecticides, which act on insect ryanodine (B192298) receptors, are built from substituted aniline precursors. bldpharm.com The combination of both a diaryl ether and an aniline group in a single molecule makes this compound a highly attractive and versatile building block for the synthesis and discovery of new herbicidal, fungicidal, and insecticidal compounds. researchgate.netmdpi.combldpharm.com Its structure allows for further chemical modification to optimize biological activity and spectrum.

Materials Science Applications

In materials science, the focus shifts from the reactivity of the amine group for discrete molecule synthesis to its role in polymerization and the influence of the entire molecular structure on the bulk properties of materials.

Precursors for Polymer Synthesis (e.g., Polyorganophosphazenes)

Polyorganophosphazenes are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. These polymers are synthesized by replacing the chlorine atoms on a precursor, poly(dichlorophosphazene), with organic side groups through nucleophilic substitution. frontiermaterials.netresearchgate.net Substituted anilines, such as this compound, can act as nucleophiles, attaching to the phosphorus atoms of the polymer backbone.

The properties of the final polyorganophosphazene are highly dependent on the nature of these pendant side groups. researchgate.net By introducing this compound, the resulting polymer would gain specific characteristics:

Hydrophobicity and Thermal Stability: The aromatic rings and the ethylphenoxy group would likely increase the polymer's hydrophobicity and enhance its thermal stability.

Controlled Degradation: The ether linkage and the specific substituents influence the hydrolytic sensitivity of the polymer, allowing for tunable degradation rates. researchgate.net

Electroactive Properties: The incorporation of aniline-based groups can impart electroactive properties to the polymer, making it suitable for applications in conductive materials or sensors. frontiermaterials.net

The versatility of this synthetic method allows for the creation of copolymers by introducing multiple types of nucleophiles, enabling precise control over the final material's properties for specialized applications.

Development of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for technologies like optical switching, data storage, and telecommunications. rsc.org A common strategy for designing organic NLO molecules is to create a "push-pull" system, also known as a donor-π-acceptor (D-π-A) structure. rsc.org

Components in Advanced Functional Coatings and Nanostructures

The unique chemical structure of this compound makes it a candidate for incorporation into advanced coatings and nanostructured materials, providing enhanced functionality.

Corrosion-Inhibiting Coatings: Amines and their derivatives are effective corrosion inhibitors because they can adsorb onto a metal surface, displacing water and forming a protective film. researchgate.netarkema.com Aniline-based polymers and oligomers have been incorporated into resin systems, such as polyurethanes, to create anticorrosive coatings. mdpi.com The aniline units can enhance the barrier properties and provide anodic protection. mdpi.com The diaryl ether amine structure of this compound could be polymerized or grafted into a coating formulation to improve thermal stability and corrosion resistance. mdpi.comgoogle.com

Polymer Nanostructures: The polymerization of substituted anilines is a well-established method for producing nanostructured materials, such as nanofibers and spherical nanoparticles of polyaniline derivatives. frontiermaterials.netrsc.org These nanostructures possess a high surface area and unique electronic properties, making them suitable for use in chemical sensors and other electronic devices. rsc.org By carefully controlling the polymerization conditions of a monomer like this compound, it is possible to create nanostructured polymers where the specific side groups (ethylphenoxy and methyl) tailor the material's solubility, processability, and sensitivity for specific applications. frontiermaterials.netrsc.org

Potential Applications of this compound and Derivatives in Analytical Chemistry

Despite a comprehensive search of scientific literature and patent databases, no specific information was found regarding the application of This compound or its direct derivatives as analytical reagents or in the development of chemical sensors.

While the broader classes of compounds to which this compound belongs, namely aniline derivatives and diaryl ethers, have been investigated for various analytical purposes, there is no available research detailing the specific use of this compound in such applications.

Studies on other aniline derivatives have shown their potential in the fabrication of polymer-based sensors, for instance, for the detection of moisture and ammonia. These sensors often rely on changes in the electrical properties of polyaniline films upon exposure to the analyte. The substituent groups on the aniline ring can influence the sensitivity and selectivity of these sensors.

Similarly, some diaryl ether compounds have been explored as fluorescent probes. The principle behind these applications often involves changes in fluorescence intensity or wavelength upon interaction with a target analyte.

However, without specific research on this compound, it is not possible to provide detailed findings or data tables related to its performance as an analytical reagent or sensor. The scientific community has not published any studies that characterize its electrochemical behavior, spectroscopic properties in the context of chemical analysis, or its efficacy in derivatization reactions for analytical separations.

Therefore, the potential of this compound in the field of analytical reagents and sensors remains an unexplored area of research.

Advanced Research Perspectives and Future Directions

Exploration of Green Chemistry Approaches in Synthesis

The synthesis of diaryl ethers and amines, the class to which 2-(4-Ethylphenoxy)-4-methylaniline belongs, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing this compound will undoubtedly be rooted in the principles of green chemistry. Researchers will likely focus on developing catalytic systems that are more environmentally benign than traditional copper-based Ullmann condensations.

Future research could explore:

Novel Catalytic Systems: The use of more abundant and less toxic metal catalysts, such as iron or copper nanoparticles, could be investigated to replace palladium catalysts often used in similar cross-coupling reactions. sigmaaldrich.com The development of reusable heterogeneous catalysts would also be a key area of focus to simplify purification and reduce waste. google.com

Greener Solvents: A shift away from high-boiling, polar aprotic solvents towards more sustainable alternatives like water, ethanol, or solvent-free conditions, possibly assisted by microwave irradiation, would be a significant advancement. scbt.comevitachem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This could involve exploring one-pot or tandem reactions to reduce the number of synthetic steps and purification stages.

Integration of High-Throughput Experimentation and Automation in Discovery

To accelerate the discovery of optimal synthesis conditions and to explore the potential activities of this compound and its derivatives, high-throughput experimentation (HTE) will be indispensable. HTE platforms allow for the rapid screening of numerous reaction parameters in parallel. google.com

Key areas for the application of HTE include:

Reaction Optimization: Automated systems can screen a wide array of catalysts, ligands, bases, and solvents to quickly identify the most efficient and selective conditions for the synthesis of this compound. patexia.combuyersguidechem.comgoogle.com This can significantly reduce the time and resources required compared to traditional one-variable-at-a-time optimization.

Library Synthesis: HTE can be employed to generate a library of analogs of this compound by varying the substituents on either of the aromatic rings. This would be crucial for structure-activity relationship (SAR) studies. patexia.combldpharm.com

Screening for Properties: Once a library of derivatives is synthesized, HTE can be coupled with rapid analytical techniques to screen for desired properties, such as biological activity or material characteristics. chemicalbook.com

Leveraging Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of new molecules with tailored properties. For a compound like this compound, these computational tools can guide research and development in several ways.

Potential applications of AI and ML include:

Predictive Modeling: Machine learning models can be trained on existing data from other diaryl ether amines to predict the physicochemical and biological properties of this compound and its hypothetical derivatives. wikidata.org This can help prioritize which new molecules to synthesize and test.

Generative Models: AI can be used to design novel diaryl ether amine structures with a high probability of possessing desired characteristics. These generative models can explore a vast chemical space to propose new candidates for synthesis.

Catalyst and Reaction Design: AI can assist in the discovery of new catalysts and the prediction of optimal reaction conditions for the synthesis of this compound, complementing HTE efforts. keyorganics.net

Expanding Applications in Emerging Technologies and Advanced Materials

The diaryl ether motif is a privileged scaffold found in numerous biologically active compounds and functional materials. researchgate.netfishersci.canist.gov While specific applications for this compound have not been documented, its structure suggests potential utility in several emerging fields.

Future research could investigate its role in:

Organic Electronics: The aromatic and amine functionalities suggest that this compound or polymers derived from it could have interesting electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a hole-transport material.

Polymer Science: As a monomer, this compound could be used to create novel polymers with specific thermal, mechanical, or optical properties. The ether linkage often imparts flexibility, while the aniline (B41778) group provides a site for further functionalization or cross-linking.

Medicinal Chemistry: Given that many diaryl ether derivatives exhibit a range of biological activities, including anticancer and anti-inflammatory properties, this compound and its analogs would be logical candidates for screening in various disease models. fishersci.canist.gov

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Ethylphenoxy)-4-methylaniline, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution between 4-ethylphenol and 4-methylaniline derivatives. Key steps include:

  • Base Selection: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF or DMSO) facilitates deprotonation and substitution .
  • Temperature Control: Reactions are heated to 80–120°C for 6–24 hours to achieve yields >70% .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures removes unreacted starting materials .
    Data Table:
ReagentSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF1001275
NaHDMSO80668

Note: Competing side reactions (e.g., oxidation of the aniline group) require inert atmospheres (N₂/Ar) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, ethyl group δ 1.2–1.4 ppm) .
    • FT-IR: Identify NH₂ stretches (~3400 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • Elemental Analysis: Validate C, H, N content within ±0.3% of theoretical values .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models:

  • HOMO-LUMO Gaps: Predict reactivity (e.g., nucleophilic attack at the aniline group) .
  • Charge Distribution: Mulliken charges reveal electron-rich phenoxy oxygen and electron-deficient aromatic rings .
    Case Study:
    B3LYP/6-311G(d,p) calculations on analogous compounds show <2.4 kcal/mol deviation in thermochemical data compared to experimental values .

Advanced: How does the steric and electronic profile of the 4-ethylphenoxy group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Steric Effects: The ethyl group directs electrophiles (e.g., NO₂⁺) to the para position of the aniline ring due to steric hindrance at ortho positions .
  • Electronic Effects: Electron-donating ethylphenoxy groups activate the aromatic ring, favoring nitration at the 3-position of the aniline moiety (meta to NH₂) .
    Experimental Validation:
    Nitration with HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives (85% selectivity) confirmed by LC-MS .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (P271, P261) .
  • Spill Management: Neutralize with 5% acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced: What mechanistic insights exist for the oxidation of this compound, and how can side products be minimized?

Methodological Answer:

  • Oxidation Pathways:
    • NH₂ Group: Forms nitroso intermediates under mild conditions (H₂O₂/AcOH) .
    • Ethyl Group: Strong oxidants (KMnO₄/H₂SO₄) yield carboxylic acids but risk over-oxidation .
      Optimization:
      Use TEMPO/NaOCl for selective NH₂ oxidation (85% yield) without degrading the ethylphenoxy group .

Advanced: How does this compound interact with biological targets in antimicrobial studies?

Methodological Answer:

  • Target Identification: Molecular docking (AutoDock Vina) predicts binding to bacterial enoyl-ACP reductase (FabI) with ΔG = -8.2 kcal/mol .
  • In Vitro Assays: MIC values against S. aureus (8 µg/mL) correlate with electron-withdrawing substituents enhancing membrane disruption .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature: Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Desiccant: Include silica gel packs to mitigate hydrolysis of the NH₂ group .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

  • Variable Control: Standardize solvent purity (HPLC-grade), catalyst batch (e.g., Pd/C from Sigma-Aldrich), and stirring rates .
  • Statistical Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., temp > catalyst loading) via ANOVA .

Advanced: What role does this compound play in materials science, particularly in polymer synthesis?

Methodological Answer:

  • Monomer Use: Incorporated into polyimides via condensation with dianhydrides, enhancing thermal stability (Tg > 250°C) .
  • Cross-Linking Agent: Forms hydrogels with PEG diacrylate (UV initiation), used in drug delivery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.